Crystal Structure Conformation: Anticlinal Side-Chain Orientation Versus Synclinal Orientation in Phenoxyacetic Acid Auxins
X-ray diffraction analysis reveals that (1H-Indol-3-ylsulfanyl)-acetic acid adopts an anticlinal side-chain conformation relative to the indole ring system, in contrast to the synclinal orientation observed in several phenoxyacetic acid auxins [1]. This conformational distinction is directly relevant to structure-activity relationships in auxin herbicide development.
| Evidence Dimension | Crystal structure side-chain conformation and hydrogen-bonded dimer O⋯O distance |
|---|---|
| Target Compound Data | Anticlinal side-chain conformation; hydrogen-bonded cyclic dimer O⋯O distance = 2.665(4) Å |
| Comparator Or Baseline | (2-Isopropylphenoxy)acetic acid: planar with O⋯O = 2.640(7) Å; (4-Fluorophenoxy)acetic acid: planar with O⋯O = 2.62(1) Å; (2,4-Dichloro-5-fluorophenoxy)acetic acid: anticlinal with O⋯O = 2.637(4) Å |
| Quantified Difference | O⋯O distance of 2.665 Å for target compound vs. 2.640 Å, 2.62 Å, and 2.637 Å for comparators; conformational difference (anticlinal vs. planar for first two comparators) |
| Conditions | X-ray diffraction at room temperature; crystals grown from ethanol/water |
Why This Matters
Conformational differences directly impact molecular recognition at auxin-binding sites, making this compound a structurally distinct tool for probing receptor geometry.
- [1] Smith, G., Lynch, D. E., Sagatys, D. S., Kennard, C. H. L., & Katekar, G. F. (1992). Structure Systematics of Auxin Herbicides. XXX. The Crystal Structures of (2-Isopropylphenoxy)-acetic Acid, (4-Fluorophenoxy)acetic Acid, (2,4-Dichloro-5-fluorophenoxy)acetic Acid and (Indol-3-ylthio)acetic Acid. Australian Journal of Chemistry, 45(7), 1101–1108. https://doi.org/10.1071/CH9921101 View Source
